3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one
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Description
3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H31NO3Si and its molecular weight is 349.546. The purity is usually 95%.
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Scientific Research Applications
Hydroxyl Group Protection
The tert-butyldimethylsilyl (TBS) group is a widely used silyl protecting group for alcohols in organic synthesis. It provides stability under various conditions while being susceptible to specific removal agents. This characteristic makes TBS ethers, like the one , valuable for protecting hydroxyl groups in complex molecule synthesis, including the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972) (Corey & Venkateswarlu, 1972).
Enantiomeric Resolution
The compound has been utilized in kinetic resolution processes. Specifically, lipase TL®-mediated kinetic resolution of similar tert-butyldimethylsilyl (TBS) protected compounds has been shown to efficiently yield enantiomerically enriched alcohols and acetates. These intermediates can further be transformed into protected glycerols with controlled stereochemistry, demonstrating the compound's role in asymmetric synthesis (Y. Aoyagi et al., 2021) (Aoyagi et al., 2021).
Cycloadditions and Synthesis of Heterocyclic Compounds
1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, derivatives of the compound , have been prepared and used in cycloaddition reactions. These reactions yield highly functionalized pyridines or derivatives of uracil or thymine, showcasing the compound's utility in the synthesis of heterocyclic and nucleotide analogs (C. Tollenaere & L. Ghosez, 1998) (Tollenaere & Ghosez, 1998).
Oxidative Annulation
The compound has potential applications in photoinduced oxidative annulation reactions. These reactions facilitate the synthesis of polyheterocyclic structures, demonstrating its utility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Jin Zhang et al., 2017) (Zhang et al., 2017).
Mass Spectral Analysis
Derivatives of the compound have been utilized in mass spectral analysis to understand the fragmentation patterns of various silylated compounds. This application is critical for the structural elucidation of organic compounds, highlighting its importance in analytical chemistry (A. P. Tulloch, 1985) (Tulloch, 1985).
Properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyphenyl]-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3Si/c1-19(2,3)24(4,5)23-17-14-16(21)10-8-15(17)9-11-18(22)20-12-6-7-13-20/h8,10,14,21H,6-7,9,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCWXCQSQZEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)CCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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